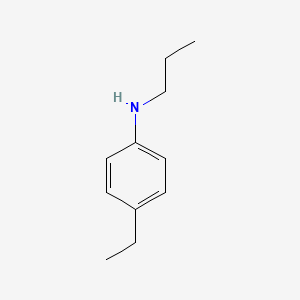
4-ethyl-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-propylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the para position and a propyl group on the nitrogen atom. This compound is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-propylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by reduction to 4-ethylbenzenamine.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogen in haloarenes with a nucleophile.
Palladium-Catalyzed Amination: This modern method involves the palladium-catalyzed coupling of 4-ethylbromobenzene with propylamine.
Industrial Production Methods: Industrial production of this compound typically involves the nitration and reduction method due to its cost-effectiveness and scalability. The process involves the nitration of ethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The final step involves the alkylation of the amino group with propyl halide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; halogens for halogenation.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Ethyl-N-propylaniline has been widely used in scientific research due to its versatile properties:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: Used in the production of dyes, pigments, and other functional chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-propylaniline is based on the formation of hydrogen bonds between the amine group and the substrate. These hydrogen bonds facilitate the transfer of electrons, resulting in the formation of new compounds. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
N-Ethyl-N-methylaniline: Similar structure but with a methyl group instead of a propyl group.
N-Propyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-Ethyl-N-propylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the nitrogen atom and the para position of the benzene ring makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethyl-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOIILMBPVCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














